(4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate
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Overview
Description
Mechanism of Action
Target of Action
This compound is primarily used in the field of polymer chemistry .
Mode of Action
The mode of action of Mevalonic Lactone Methacrylate involves radical polymerization . The compound can undergo controlled polymerization, providing synthetic precision and active terminal groups . The pendant ring of the compound accepts nucleophilic attacks, which can alter the initially hydrophobic polymer to make it hydrophilic via reactions with nucleophiles in just seconds .
Biochemical Pathways
The compound’s ability to undergo radical polymerization suggests that it may interact with biochemical pathways involving radical species .
Result of Action
The result of Mevalonic Lactone Methacrylate’s action is the formation of polymers with specific properties. The polymer product can exhibit thermal, UV, and hydrolytic stabilities . The polymer film provides a responsive surface formation .
Action Environment
The action of Mevalonic Lactone Methacrylate can be influenced by environmental factors such as temperature and the presence of UV light, which can affect the stability of the compound and its resulting polymers . The compound is typically stored at temperatures below 0°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with 4-methyl-2-oxotetrahydro-2H-pyran-4-ol . The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves the oxidation of isobutylene or tert-butanol to methacrolein, followed by further oxidation to methacrylic acid . The methacrylic acid is then esterified with 4-methyl-2-oxotetrahydro-2H-pyran-4-ol to produce the desired ester .
Chemical Reactions Analysis
Types of Reactions
(4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form methacrylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions include methacrylic acid, methacrylic acid derivatives, and various substituted esters .
Scientific Research Applications
(4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical adhesives.
Industry: Utilized in the production of coatings, adhesives, and sealants.
Comparison with Similar Compounds
Similar Compounds
Methyl Methacrylate: Similar in structure but lacks the 4-methyl-2-oxotetrahydro-2H-pyran-4-yl group.
Ethyl Methacrylate: Similar ester but with an ethyl group instead of the 4-methyl-2-oxotetrahydro-2H-pyran-4-yl group.
Butyl Methacrylate: Contains a butyl group instead of the 4-methyl-2-oxotetrahydro-2H-pyran-4-yl group.
Uniqueness
(4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate is unique due to its 4-methyl-2-oxotetrahydro-2H-pyran-4-yl group, which imparts distinct chemical properties and reactivity compared to other methacrylate esters .
Properties
IUPAC Name |
(4-methyl-2-oxooxan-4-yl) 2-methylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-7(2)9(12)14-10(3)4-5-13-8(11)6-10/h1,4-6H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JANRUIBBIKVUHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1(CCOC(=O)C1)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433392 |
Source
|
Record name | mevalonlactonmethacrylat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
177080-66-9 |
Source
|
Record name | mevalonlactonmethacrylat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80433392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mevalonic Lactone Methacrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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